2-Benzylpyrimidine-4,6-diol
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Overview
Description
Synthesis Analysis
A series of alkylpyrimidine-4,6-diol derivatives were designed and synthesized as novel GRP84 agonists based on a high-throughput screening (HTS) hit 1 . 6-Nonylpyridine-2,4-diol was identified as the most potent agonist of GPR84 reported so far, with an EC 50 of 0.189 nM .Molecular Structure Analysis
The molecular formula of 2-Benzylpyrimidine-4,6-diol is C11H10N2O2. The molecular weight is 202.21 g/mol.Chemical Reactions Analysis
A series of alkylpyrimidine-4,6-diol derivatives were designed and synthesized as novel GRP84 agonists based on a high-throughput screening (HTS) hit 1 . 6-Nonylpyridine-2,4-diol was identified as the most potent agonist of GPR84 reported so far, with an EC 50 of 0.189 nM .Physical And Chemical Properties Analysis
The molecular formula of 2-Benzylpyrimidine-4,6-diol is C11H10N2O2. The molecular weight is 202.21 g/mol.Scientific Research Applications
GPR84 Agonists
- Scientific Field : Medicinal Chemistry
- Application Summary : A series of alkylpyrimidine-4,6-diol derivatives were designed and synthesized as novel GRP84 agonists . These compounds are used to study the physiological functions of GPR84, a receptor that plays a crucial role in immune response and inflammation .
- Methods of Application : The compounds were synthesized based on a high-throughput screening (HTS) hit . The most potent agonist identified was 6-Nonylpyridine-2,4-diol, with an EC50 of 0.189 nM .
- Results : The synthesized compounds were found to be potent GPR84 agonists, providing valuable tools for studying the physiological functions of GPR84 .
Medium-chain Fatty Acid-sensing Receptor GPR84
- Scientific Field : Structural Biology
- Application Summary : The medium-chain fatty acid-sensing receptor GPR84, which is predominantly expressed in immune cells, plays important roles in inflammation, fibrosis, and metabolism . Understanding the structure and function of GPR84 could improve our understanding of ligand recognition, receptor activation, and Gαi-coupling of GPR84 .
- Methods of Application : Cryo-electron microscopy (cryo-EM) structures of Gαi protein-coupled human GPR84 bound to a synthetic lipid-mimetic ligand, LY237, or a putative endogenous ligand, a medium-chain fatty acid (MCFA) 3-hydroxy lauric acid (3-OH-C12), were presented .
- Results : The structures revealed a unique hydrophobic nonane tail-contacting patch, which forms a blocking wall to select MCFA-like agonists with the correct length . The structures also identified the structural features in GPR84 that coordinate the polar ends of LY237 and 3-OH-C12 .
Future Directions
properties
IUPAC Name |
2-benzyl-4-hydroxy-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-7-11(15)13-9(12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLXNPRSAZFLNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CC(=O)N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylpyrimidine-4,6-diol |
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